

Introduction: The Strategic Value of a Versatile Pyridinyl Building Block

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Compound of Interest

Compound Name: *3-Methylpyridine-2-boronic acid*

CAS No.: 930303-26-7

Cat. No.: B1318693

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In the landscape of modern medicinal chemistry and materials science, pyridinylboronic acids are indispensable tools for constructing complex molecular architectures.^{[1][2]} Among these, **3-Methylpyridine-2-boronic acid** (CAS No. 930303-26-7) has emerged as a particularly valuable reagent. Its structure, featuring a pyridine ring substituted with both a boronic acid at the 2-position and a methyl group at the 3-position, offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of **3-Methylpyridine-2-boronic acid**, from its fundamental properties and synthesis to its core applications, with a focus on the mechanistic rationale behind its use in palladium-catalyzed cross-coupling reactions—a cornerstone of contemporary drug discovery.^{[2][3]} The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, while the pyridine scaffold is a prevalent motif in a vast number of marketed pharmaceuticals, valued for its ability to engage in hydrogen bonding and modulate physicochemical properties.^[1] This document is intended to serve as a practical resource for scientists seeking to leverage the full potential of this powerful synthetic intermediate.

Physicochemical Properties and Structural Data

Accurate characterization is the foundation of reproducible science. **3-Methylpyridine-2-boronic acid** is a solid compound whose stability and handling require careful consideration.[4] Key properties are summarized below.

Core Data Summary



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Structural Representation

The structure combines the aromatic, electron-deficient pyridine ring with the Lewis acidic boronic acid moiety.

Caption: Structure of **3-Methylpyridine-2-boronic acid**.

Anticipated Spectroscopic Data

While a specific experimental spectrum for this compound is not publicly available, its structure allows for the prediction of key spectroscopic features essential for its characterization.

- ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group protons would appear as a singlet in the upfield region (δ 2.0-2.5 ppm). The two hydroxyl protons on the boron atom are often broad and may exchange with solvent, sometimes appearing as a broad singlet.
- ¹³C NMR: The spectrum is expected to show six distinct carbon signals.[11] The carbon atom attached to the boron (C2) will be significantly affected by the boron's electronegativity. The

other five carbons (four aromatic and one methyl) will have chemical shifts consistent with a substituted pyridine ring.[11]

- ^{11}B NMR: This technique is highly diagnostic for boron-containing compounds. A single, broad signal is expected, typically in the range of δ 28-34 ppm for trigonal boronic acids.
- IR Spectroscopy: Characteristic peaks would include O-H stretching (broad, \sim 3200-3500 cm^{-1}), C-H stretching from the aromatic ring and methyl group (\sim 2900-3100 cm^{-1}), C=C and C=N stretching in the aromatic region (\sim 1400-1600 cm^{-1}), and a strong B-O stretching band (\sim 1300-1400 cm^{-1}).

Synthesis and Mechanistic Considerations

The synthesis of pyridinylboronic acids is a well-established field, with several robust methods available. For **3-Methylpyridine-2-boronic acid**, the most direct and common approach involves a halogen-metal exchange followed by borylation.

Dominant Synthetic Pathway: Halogen-Metal Exchange

This strategy relies on a suitable precursor, typically 2-bromo-3-methylpyridine. The high reactivity of organolithium or Grignard reagents is leveraged to replace the halogen with a metal, creating a nucleophilic pyridinyl species that is subsequently trapped by an electrophilic boron source.

Caption: General workflow for synthesis via halogen-metal exchange.

Causality Behind Experimental Choices:

- Precursor: 2-Bromopyridine derivatives are preferred over chlorides due to the greater ease of halogen-metal exchange with bromine. Iodides are also effective but are often more expensive.
- Reagents & Conditions: The reaction is performed at very low temperatures (e.g., $-78\text{ }^{\circ}\text{C}$) to prevent side reactions of the highly reactive lithiated pyridine intermediate.[12] An in situ quench, where the organometallic reagent is added to a mixture of the halide and the borate ester, is often employed to immediately trap the reactive intermediate, thereby improving yields.[12]

- **Boron Source:** Trialkyl borates, like triisopropyl borate ($B(OiPr)_3$), are used as the electrophilic boron source. They are less reactive than boron trihalides, allowing for more controlled reactions.
- **Workup:** The initially formed boronate ester is hydrolyzed to the final boronic acid using an aqueous acid workup.

Representative Synthetic Protocol

This protocol is adapted from established procedures for analogous pyridinylboronic acids and should be optimized for this specific substrate.[\[12\]](#)

- **Reactor Setup:** Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a mechanical stirrer, temperature probe, and addition funnel with 2-bromo-3-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).
- **Cooling:** Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- **Metalation:** Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe or addition funnel, maintaining the internal temperature below $-70\text{ }^{\circ}\text{C}$. Stir for 1 hour at this temperature.
- **Borylation:** To the resulting solution, add triisopropyl borate (1.2 equiv) dropwise, again ensuring the temperature remains below $-70\text{ }^{\circ}\text{C}$.
- **Warming & Quench:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Hydrolysis:** Carefully quench the reaction by adding 1 M hydrochloric acid (HCl) at $0\text{ }^{\circ}\text{C}$. Stir vigorously for 1-2 hours until the hydrolysis is complete.
- **Isolation:** Adjust the pH to ~ 7 with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by crystallization or column chromatography on silica gel to yield the pure **3-Methylpyridine-2-boronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **3-Methylpyridine-2-boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[13] This reaction is a workhorse in pharmaceutical synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[13][14]

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[13][15]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R^1-X), forming a Pd(II) intermediate.[15]
- Activation & Transmetalation: The base reacts with the boronic acid ($R^2-B(OH)_2$) to form a more nucleophilic "ate" complex ($[R^2-B(OH)_3]^-$).[16] This complex then transfers its organic

group (the 3-methyl-2-pyridinyl moiety) to the palladium center, displacing the halide. This is the transmetalation step.^{[13][15]}

- Reductive Elimination: The two organic groups (R^1 and R^2) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.^[15]

Field-Proven Experimental Protocol for Suzuki Coupling

This is a general protocol and requires optimization based on the specific aryl halide substrate.

- Reactor Setup: To a reaction vial, add the aryl halide (1.0 equiv), **3-Methylpyridine-2-boronic acid** (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
- Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water (e.g., 4:1) or Toluene/Ethanol/Water.
- Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
- Heating: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to obtain the desired biaryl compound.

Safety, Handling, and Storage

Proper handling of **3-Methylpyridine-2-boronic acid** is critical for ensuring laboratory safety and maintaining the integrity of the reagent.

Hazard Identification

Based on supplier Safety Data Sheets (SDS), this compound is classified with several hazards:

- H302: Harmful if swallowed.[10]
- H312: Harmful in contact with skin (Acute Toxicity, Dermal, Category 4).[10]
- H315: Causes skin irritation.[10]
- H319: Causes serious eye irritation.[10]
- H332: Harmful if inhaled (Acute Toxicity, Inhalation, Category 4).[10]
- H335: May cause respiratory irritation.[10]

Recommended Handling and PPE

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[17] Ensure eyewash stations and safety showers are readily accessible.[18]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]
 - Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated.[17]
 - Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH/MSHA-approved respirator.[17]
- General Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling.[10]

Storage and Stability

- Conditions: Store in a tightly sealed container in a freezer at or below -20°C.[6][9]
- Atmosphere: The compound is air-sensitive.[10] For long-term storage, it is best kept under an inert atmosphere of argon or nitrogen.[10][17]

- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [\[18\]](#)
- Stability Issues: Boronic acids can be prone to protodeboronation (loss of the $B(OH)_2$ group) or formation of cyclic anhydrides (boroxines) upon standing, especially if exposed to moisture or heat. Proper storage is crucial to maintain purity and reactivity.

Conclusion

3-Methylpyridine-2-boronic acid is a high-value synthetic intermediate that provides chemists with a reliable method for introducing the 3-methylpyridine motif into a wide range of molecules. Its utility is primarily demonstrated through the robust and versatile Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe implementation in research and development workflows. As the demand for novel, complex small molecules continues to grow in the pharmaceutical and materials science sectors, the strategic application of well-designed building blocks like **3-Methylpyridine-2-boronic acid** will remain a key driver of innovation.

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